molecular formula C8H7BF4O3 B13576710 [4-Fluoro-2-(2,2,2-trifluoroethoxy)phenyl]boronicacid

[4-Fluoro-2-(2,2,2-trifluoroethoxy)phenyl]boronicacid

Cat. No.: B13576710
M. Wt: 237.95 g/mol
InChI Key: CRKKIFHAOIQYNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-Fluoro-2-(2,2,2-trifluoroethoxy)phenyl]boronic acid is a boronic acid derivative that has gained attention in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with fluoro and trifluoroethoxy groups. The molecular formula of this compound is C8H7BF4O3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-Fluoro-2-(2,2,2-trifluoroethoxy)phenyl]boronic acid typically involves the reaction of 2-(2,2,2-trifluoroethoxy) bromobenzene with isopropyl borate in the presence of a base such as isopropylmagnesium chloride. The reaction is carried out in a solvent like tetrahydrofuran at low temperatures, usually around -15°C to -10°C .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

Types of Reactions

[4-Fluoro-2-(2,2,2-trifluoroethoxy)phenyl]boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, often used to deprotonate the boronic acid group.

    Solvents: Tetrahydrofuran, dimethylformamide, and water are commonly used solvents.

Major Products

The major products formed from these reactions include biaryl compounds, boronic esters, and other derivatives depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of [4-Fluoro-2-(2,2,2-trifluoroethoxy)phenyl]boronic acid is primarily related to its ability to participate in cross-coupling reactions, forming stable carbon-carbon bonds. The boronic acid group interacts with palladium catalysts, facilitating the transfer of the aryl group to the halide partner. This mechanism is crucial in the formation of biaryl compounds, which are important in pharmaceuticals and materials science .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both fluoro and trifluoroethoxy groups in [4-Fluoro-2-(2,2,2-trifluoroethoxy)phenyl]boronic acid imparts unique electronic and steric properties, making it particularly useful in specific cross-coupling reactions and the synthesis of complex molecules. Its unique structure allows for the formation of compounds with distinct biological activities and industrial applications.

Properties

Molecular Formula

C8H7BF4O3

Molecular Weight

237.95 g/mol

IUPAC Name

[4-fluoro-2-(2,2,2-trifluoroethoxy)phenyl]boronic acid

InChI

InChI=1S/C8H7BF4O3/c10-5-1-2-6(9(14)15)7(3-5)16-4-8(11,12)13/h1-3,14-15H,4H2

InChI Key

CRKKIFHAOIQYNU-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=C(C=C1)F)OCC(F)(F)F)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.